(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17469138
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
| Standard InChI Key | DGEZBCYKMOPYNA-QUBYGPBYSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=C(C=C1)OC)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Introduction
(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral organic compound with a specific stereochemical configuration. It is characterized by its molecular formula, C10H14ClNO2, and a molecular weight of approximately 215.68 g/mol . This compound features an amino group, a hydroxyl group, and a substituted aromatic ring, which includes both chloro and methoxy groups. These functional groups contribute to its chemical reactivity and potential biological activities.
Synthesis and Preparation
The synthesis of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves methods that maintain its stereochemical integrity. While specific synthesis routes are not detailed in the available literature, maintaining chirality is crucial for its biological activity and chemical properties.
Comparison with Similar Compounds
Compounds with similar structures, such as (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL and (1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OL, share some structural features but differ in their substituents. These differences can lead to variations in reactivity and biological interactions.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL | Fluoro instead of chloro | Different reactivity and binding characteristics |
| (1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OL | Hydroxy instead of methoxy | Affects solubility and biological interactions |
| (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL | Chloro and methoxy groups | Unique biological activities and reactivities |
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